N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride
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Overview
Description
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its anti-tubercular properties . Tetrahydrothieno[2,3-c]pyridin-2-yl is a heterocyclic compound, but there’s limited information available about its properties and uses.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
The chemical reactions involving these moieties can be diverse, depending on the reaction conditions and the other reactants involved. For example, benzothiazole derivatives can be synthesized through nucleophilic substitution .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These compounds were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation to synthesize benzothiazole derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.
Anticancer Properties
Some benzothiazole-based compounds exhibit potent cytotoxicity against human cancer cell lines. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been evaluated in vitro against several cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. These compounds demonstrated significant anti-proliferative effects .
Antimicrobial Activity
Certain benzothiazole derivatives possess antimicrobial properties. For instance, 2,4-disubstituted thiazoles have been screened for their inhibitory activity against microbial strains. Compound 4, with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibited potent inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin .
Novel Synthesis Strategies
Researchers have developed eco-friendly protocols for synthesizing novel benzothiazole derivatives. For example, a one-pot C–C and C–N bond-forming strategy led to the synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. These compounds hold promise for further exploration .
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylbenzenesulfonyl)acetamide hydrochloride, has been found to exhibit inhibitory activity against Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation .
Mode of Action
The compound interacts with its target, COX-1, and inhibits its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound’s interaction with COX-1 is weaker compared to selective COX-1 inhibitors like indomethacin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption can lead to a decrease in inflammation and pain sensation, as prostaglandins are key mediators of these processes .
Result of Action
The inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins . As a result, there is a decrease in inflammation and pain sensation, which are mediated by these molecules . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfonylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3.ClH/c1-15-7-9-16(10-8-15)33(29,30)14-21(28)26-24-22(17-11-12-27(2)13-20(17)32-24)23-25-18-5-3-4-6-19(18)31-23;/h3-10H,11-14H2,1-2H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEJMESEGKSQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride |
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